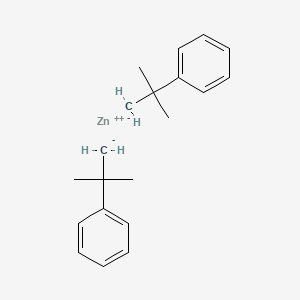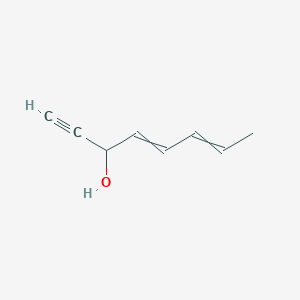
Octa-4,6-dien-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-4,6-dien-1-YN-3-OL is an organic compound characterized by the presence of both double and triple bonds, as well as a hydroxyl group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa-4,6-dien-1-YN-3-OL typically involves multi-step processes. One common method includes the hydrostannation/Stille coupling reaction. For instance, a tandem one-pot hydrostannation/Stille coupling can be employed using reagents like Me3SnCl, Pd2dba3, and tri-2-furylphosphine . The reaction conditions often involve heating to reflux and using solvents like Et2O (diethyl ether).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Octa-4,6-dien-1-YN-3-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Octa-4,6-dien-1-YN-3-OL has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Octa-4,6-dien-1-YN-3-OL involves its interaction with various molecular targets and pathways. The presence of both double and triple bonds allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A monoterpenoid with a similar structure, but with different functional groups and applications.
Uniqueness
Octa-4,6-dien-1-YN-3-OL is unique due to its combination of double and triple bonds along with a hydroxyl group. This combination allows it to undergo a wide variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
106950-03-2 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
octa-4,6-dien-1-yn-3-ol |
InChI |
InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h2-3,5-9H,1H3 |
Clave InChI |
RLLKIJNPVVBTQZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


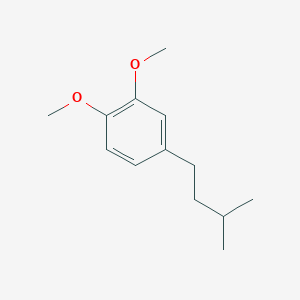
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
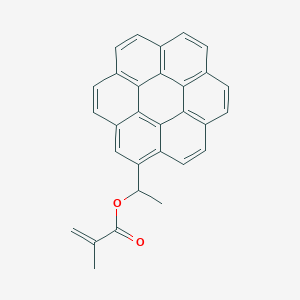
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
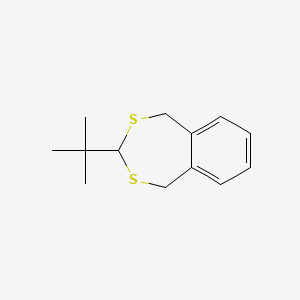

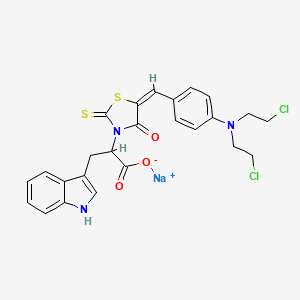
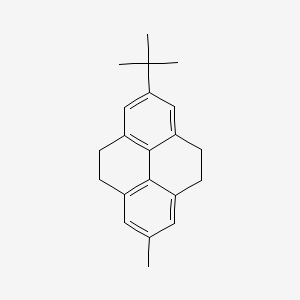
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
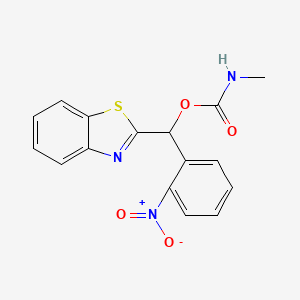
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
